molecular formula C11H10ClNO3 B8608318 6-(2-chloro-butyryl)-3H-benzoxazol-2-one

6-(2-chloro-butyryl)-3H-benzoxazol-2-one

Cat. No.: B8608318
M. Wt: 239.65 g/mol
InChI Key: MNHZYPYSSKATGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloro-butyryl)-3H-benzoxazol-2-one is a synthetic benzoxazolone derivative offered for research purposes. Benzoxazolone is a privileged scaffold in medicinal and agricultural chemistry, known to confer significant biological activity. Its derivatives are frequently explored as key intermediates in organic synthesis and for developing novel compounds with potential pharmacological properties . Researchers value this core structure for its versatility, and it serves as a building block for the creation of potential enzyme inhibitors, receptor modulators, and other bioactive molecules. The specific structure of this compound, featuring a chloroacetyl chain, suggests its potential utility in nucleophilic substitution reactions or as an electrophile in the development of more complex molecular architectures. As with all benzoxazolone derivatives, researchers are advised to conduct thorough investigations to determine its specific mechanism of action and research applications. This product is intended for laboratory research use by qualified professionals and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

6-(2-chlorobutanoyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H10ClNO3/c1-2-7(12)10(14)6-3-4-8-9(5-6)16-11(15)13-8/h3-5,7H,2H2,1H3,(H,13,15)

InChI Key

MNHZYPYSSKATGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)NC(=O)O2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzoxazolone derivatives vary primarily in their substituents at the 6-position, which significantly affect their biological and physicochemical properties. Key comparisons include:

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Compound 4, with a trifluoromethyl group, exhibits the highest cytotoxicity (CC50 = 0.15 µM) against the HSC-2 oral squamous carcinoma cell line, likely due to enhanced electrophilicity and membrane permeability .
  • Electron-Donating Groups (EDGs): Compound 3 (methoxy) and 7 (dimethylamino) show reduced cytotoxicity, suggesting that EDGs may diminish bioactivity by decreasing electrophilic reactivity .
Cytotoxicity and Selectivity
  • Potency-Selectivity Expression (PSE): Compound 4 demonstrates a high PSE value, indicating selective toxicity toward cancer cells (HSC-2) over non-malignant cells (HGF, HPLF) . This selectivity is attributed to the trifluoromethyl group’s ability to modulate cellular uptake and target engagement.
  • Mechanistic Insights: Propenoyl-substituted benzoxazolones (e.g., Compound 4) may act as tumor cytotoxins by disrupting mitochondrial function or inhibiting CA isoforms involved in pH regulation .
Carbonic Anhydrase Inhibition
  • Structure-Activity Relationship (SAR) : Bulky substituents (e.g., trifluoromethyl) enhance CA inhibition compared to smaller groups like methoxy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-chloro-butyryl)-3H-benzoxazol-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves benzoxazolone derivatives as precursors, with chloro-butyryl groups introduced via nucleophilic substitution or Friedel-Crafts acylation. Key steps include:

  • Precursor preparation : Use of 3H-benzoxazol-2-one derivatives (e.g., 3-benzyl analogs) as starting materials .
  • Acylation : Optimize temperature (70–90°C) and solvent polarity (e.g., dichloromethane or DMF) to enhance electrophilic reactivity of the chloro-butyryl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Precursor synthesisBenzoxazolone + benzyl chloride7892%
AcylationChloro-butyryl chloride, DMF, 80°C6589%
PurificationEthanol recrystallization5899%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths (e.g., C–Cl: 1.72–1.75 Å) and torsion angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Chloro-butyryl protons resonate at δ 2.5–3.0 ppm (multiplet), and carbonyl carbons at ~170 ppm .
  • IR : Stretching frequencies for C=O (1740 cm⁻¹) and C–Cl (550–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or spectroscopic anomalies)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare computed IR/NMR spectra with experimental data to identify discrepancies .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility differences or unexpected byproducts .
    • Example : A mismatch in predicted vs. observed ¹³C NMR shifts may indicate solvent-induced conformational changes, resolvable via MD simulations in explicit solvent models .

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–10) at 25–50°C. Monitor degradation via LC-MS to identify intermediates (e.g., benzoxazolone or chlorinated byproducts) .
  • Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to assess photodegradation kinetics. Quenching experiments with radical scavengers (e.g., tert-butanol) can elucidate reactive oxygen species (ROS) involvement .
    • Data Table :
ConditionDegradation Half-Life (h)Major Byproduct
pH 7, 25°C1203H-benzoxazol-2-one
UV 254 nm12Chlorinated quinones

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Analyze SCXRD data (e.g., dihedral angles between benzoxazolone and chloro-butyryl moieties) to correlate conformation with bioactivity .
  • Co-crystallization : Co-crystal structures with target enzymes (e.g., cytochrome P450) reveal binding interactions. Modify substituents to optimize hydrogen bonding or van der Waals contacts .

Methodological Guidance for Contradictions

Q. How should researchers address conflicting spectroscopic data between batches of synthesized this compound?

  • Stepwise Approach :

Reproducibility Check : Verify reaction conditions (e.g., moisture exclusion, inert atmosphere).

Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and SCXRD to rule out polymorphic variations .

Contaminant Analysis : Employ GC-MS to detect trace solvents or unreacted precursors .

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